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Compound of Interest

Compound Name: 2,4-Dimethylanisole

Cat. No.: B1585114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for the

compound 2,4-Dimethylanisole, identified by CAS number 6738-23-4. The information is

compiled and presented to be a valuable resource for researchers and professionals in the

fields of chemistry and drug development.

Compound Identification
CAS Number: 6738-23-4

Chemical Name: 2,4-Dimethylanisole

Synonyms: 1-Methoxy-2,4-dimethylbenzene

Molecular Formula: C₉H₁₂O

Molecular Weight: 136.19 g/mol

Chemical Structure:

SMILES: CC1=CC(=C(C=C1)OC)C

InChI: InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3
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Spectroscopic Data
The following sections present the available spectroscopic data for 2,4-Dimethylanisole in a

structured format.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2,4-Dimethylanisole provides characteristic signals corresponding to

the protons in its molecular structure. The data presented here was reported in deuterated

chloroform (CDCl₃) on a 90 MHz instrument.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dimethylanisole

Chemical Shift (ppm) Multiplicity Assignment

6.92 Singlet Aromatic Proton

6.69 Singlet Aromatic Proton

3.762 Singlet Methoxy Protons (-OCH₃)

2.239 Singlet Methyl Protons (-CH₃)

2.181 Singlet Methyl Protons (-CH₃)

Note: The assignments of the aromatic and methyl protons are based on typical chemical shifts

for similar structures.

Mass Spectrometry (MS)
Mass spectrometry data reveals the mass-to-charge ratio of the parent molecule and its

fragmentation pattern, aiding in structural elucidation and confirmation of molecular weight. The

following data was obtained using electron ionization (EI) at 75 eV.

Table 2: Mass Spectrometry Data for 2,4-Dimethylanisole
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m/z Relative Intensity (%) Possible Fragment

136 100.0 [M]⁺ (Molecular Ion)

121 72.9 [M-CH₃]⁺

105 9.6

91 24.8

77 24.2

65 6.2

51 6.3

39 7.7

Note: The base peak is the molecular ion at m/z 136.

Infrared (IR) Spectroscopy
A tabulated list of specific infrared absorption peaks for 2,4-Dimethylanisole is not readily

available in the public domain. However, the gas-phase IR spectrum is available for visual

inspection in the NIST WebBook.[1] Based on the structure of 2,4-Dimethylanisole, the

following characteristic absorption bands are expected:

~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methoxy groups.

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1250-1000 cm⁻¹: C-O stretching vibrations of the aryl ether.

~850-800 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of the substitution pattern

on the aromatic ring.

Researchers are encouraged to consult the spectral data directly from the sources for a

detailed analysis.

Experimental Protocols
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While specific, detailed experimental protocols for the acquisition of the presented data are not

fully documented in the source materials, this section outlines general methodologies for each

spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of the 2,4-Dimethylanisole sample is dissolved in a

deuterated solvent, typically deuterated chloroform (CDCl₃), to a final concentration suitable

for NMR analysis (usually 5-25 mg in 0.5-0.7 mL of solvent). The solution is then transferred

to a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned to the

appropriate frequency for the nucleus being observed (¹H). The magnetic field is locked and

shimmed to achieve homogeneity. A series of radiofrequency pulses are applied to the

sample, and the resulting free induction decay (FID) is recorded. The FID is then Fourier

transformed to produce the NMR spectrum. For the provided data, a 90 MHz spectrometer

was used.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 2,4-Dimethylanisole, the sample is

typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system

or a direct insertion probe.

Ionization: The sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV for electron ionization), causing the molecules to ionize and fragment. The

source temperature for the available data was noted as 280°C.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like 2,4-Dimethylanisole, the spectrum can be

obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution in a

suitable IR-transparent solvent (e.g., CCl₄). For gas-phase IR, the sample is vaporized into a

gas cell. The available data from NIST was collected in the vapor phase.

Data Acquisition: The prepared sample is placed in the path of an infrared beam. The

instrument measures the amount of infrared radiation absorbed by the sample at each

wavenumber. A Fourier transform infrared (FTIR) spectrometer is commonly used, which

collects an interferogram that is then mathematically converted into an IR spectrum

(transmittance or absorbance vs. wavenumber).

Visualizations
As no specific biological signaling pathways involving 2,4-Dimethylanisole are documented,

the following diagram illustrates a generalized experimental workflow for the spectroscopic

analysis of a chemical compound.
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Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,4-Dimethyl aniline(95-68-1) IR Spectrum [chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethylanisole (CAS
6738-23-4): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585114#cas-number-6738-23-4-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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